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Compound of Interest

Compound Name: Frangufoline

Cat. No.: B1674050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has been identified as

a compound with notable sedative properties. Isolated from various species of the Ziziphus

genus, its unique structural characteristics and biological activity have garnered interest within

the scientific community. This technical guide provides a comprehensive overview of the known

physical and chemical properties of crystalline Frangufoline, offering detailed experimental

protocols and data to support further research and development.

Chemical and Physical Properties
Crystalline Frangufoline presents as a solid material with a complex molecular architecture.

The following tables summarize the key physical and chemical data available for this

compound.
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Identifier Value Source

IUPAC Name

(3S,6S,9S)-N-((S)-1-

(dimethylamino)-1-oxo-3-

phenylpropan-2-yl)-6-isobutyl-

9-isopropyl-1-oxa-4,7-

diazacyclotetradeca-10,12-

diene-2,5,8-trione

PubChem[1]

CAS Number 19526-09-1 PubChem[1]

Molecular Formula C₃₁H₄₂N₄O₄ PubChem[1]

Molecular Weight 534.7 g/mol PubChem[1]

Property Value Notes

Melting Point
Data not available in searched

literature.

Further experimental

determination is required.

Solubility
Predicted to be poorly soluble

in water.

Soluble in organic solvents

such as methanol for

extraction purposes.[2]

Appearance Crystalline solid.

Specific crystal morphology

and color are not detailed in

the available literature.

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of

Frangufoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR data has been reported for Frangufoline, providing insight into its carbon framework.
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Carbon Atom Chemical Shift (δ) in ppm

1' 171.2

2' 59.8

3' 36.1

4' 138.2

5', 9' 129.4

6', 8' 128.6

7' 126.8

NMe₂ 41.5

1 172.9

3 58.7

4 78.2

5 169.1

7 122.3

8 132.8

10 54.1

11 171.9

13 39.8

14 24.9

15, 16 22.7, 22.1

17 31.5

18, 19 19.4, 16.9

Source: Adapted from Abu-Zarga et al., 1995.[2]
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Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula

of Frangufoline.

Technique Observation Interpretation

HRMS Protonated ion [M+H]⁺
Confirms the molecular

formula C₃₁H₄₂N₄O₄.[3]

X-ray Crystallography
The definitive three-dimensional structure of Frangufoline has been established through

single-crystal X-ray diffraction. This technique provides precise information on bond lengths,

bond angles, and the overall conformation of the molecule in its crystalline state. While a

publication from 2018 mentions the use of X-ray crystallography to determine the structure and

configuration of Frangufoline, the specific crystallographic data (e.g., unit cell dimensions,

space group) were not available in the abstract.[3]

Experimental Protocols
The following sections outline the general methodologies employed for the isolation,

purification, and characterization of Frangufoline.

Isolation and Purification
Frangufoline is naturally found in plants of the Ziziphus genus. The general procedure for its

extraction and isolation is as follows:
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Dried and powdered plant material
(e.g., Ziziphus root bark)

Maceration with an organic solvent
(e.g., Methanol)

Filtration and concentration
in vacuo

Acid-base partitioning

Crude Alkaloid Fraction

Column Chromatography
(e.g., Silica gel)

Preparative HPLC

Pure Crystalline Frangufoline

Click to download full resolution via product page

Figure 1. General workflow for the isolation and purification of Frangufoline.

Structural Elucidation
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The determination of Frangufoline's chemical structure involves a combination of

spectroscopic techniques:

NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC,

HMBC), are used to establish the connectivity of atoms within the molecule.

Mass Spectrometry: HRMS provides the exact molecular weight and elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous

three-dimensional structure and stereochemistry of the molecule.[3]

Biological Activity and Signaling Pathways
Frangufoline is recognized for its sedative properties.[4] Cyclopeptide alkaloids from Ziziphus

species have been shown to potentiate pentobarbital-induced sleeping behaviors, suggesting a

mechanism of action involving the enhancement of GABAergic neurotransmission. The current

hypothesis for the sedative effect of this class of compounds involves the modulation of the

GABA-A receptor, leading to an increased influx of chloride ions.

Frangufoline GABA-A ReceptorModulates Chloride Ion Channel
(Cl⁻)

Activates Increased Cl⁻ Influx Neuronal Hyperpolarization Sedative Effect

Click to download full resolution via product page

Figure 2. Proposed signaling pathway for the sedative effect of Frangufoline.

Conclusion
Crystalline Frangufoline is a structurally complex natural product with significant potential for

therapeutic applications, particularly in the area of sedative and anxiolytic drug development.

While foundational data on its chemical and physical properties exist, this guide highlights the

need for further detailed characterization, including a definitive melting point and

comprehensive solubility profiling. The provided experimental frameworks offer a starting point

for researchers to build upon, enabling more advanced studies into its mechanism of action

and potential for clinical use.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1674050?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra13050c
https://www.benchchem.com/product/b1674050?utm_src=pdf-body
https://rjpponline.org/HTML_Papers/Research%20Journal%20of%20Pharmacognosy%20and%20Phytochemistry__PID__2009-1-1-2.html
https://www.benchchem.com/product/b1674050?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674050?utm_src=pdf-body
https://www.benchchem.com/product/b1674050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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